molecular formula C26H43N9O11 B14204355 L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine CAS No. 836597-44-5

L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine

Cat. No.: B14204355
CAS No.: 836597-44-5
M. Wt: 657.7 g/mol
InChI Key: DSIRPYXEZVHMQL-XLCGZVTOSA-N
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Description

L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine is a peptide composed of six amino acids: serine, threonine, isoleucine, histidine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or iodine.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Amino acid derivatives with protecting groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of biopharmaceuticals and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-histidyl-L-threonyl-L-asparaginyl-L-isoleucyl-L-seryl-L: Another peptide with similar amino acid composition but different sequence.

    Semaglutide: A peptide used in diabetes treatment, composed of a different sequence of amino acids.

Uniqueness

L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine is unique due to its specific sequence, which imparts distinct biological properties. Its combination of amino acids allows it to interact with unique molecular targets, making it valuable for specific research and therapeutic applications.

Properties

CAS No.

836597-44-5

Molecular Formula

C26H43N9O11

Molecular Weight

657.7 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H43N9O11/c1-4-11(2)19(34-25(44)20(12(3)38)35-21(40)14(27)8-36)24(43)33-17(9-37)23(42)31-15(5-13-7-29-10-30-13)22(41)32-16(26(45)46)6-18(28)39/h7,10-12,14-17,19-20,36-38H,4-6,8-9,27H2,1-3H3,(H2,28,39)(H,29,30)(H,31,42)(H,32,41)(H,33,43)(H,34,44)(H,35,40)(H,45,46)/t11-,12+,14-,15-,16-,17-,19-,20-/m0/s1

InChI Key

DSIRPYXEZVHMQL-XLCGZVTOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N

Origin of Product

United States

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